molecular formula C17H28N2O3 B11066862 1-(1-ethylpyrrolidin-2-yl)-N-(3,4,5-trimethoxybenzyl)methanamine

1-(1-ethylpyrrolidin-2-yl)-N-(3,4,5-trimethoxybenzyl)methanamine

Cat. No.: B11066862
M. Wt: 308.4 g/mol
InChI Key: MYASWCGVHYNIQU-UHFFFAOYSA-N
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Description

N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE is a complex organic compound characterized by the presence of a pyrrolidine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE typically involves the reaction of (1-ethyl-2-pyrrolidinyl)methylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may facilitate binding to these targets, while the trimethoxyphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ETHYL-2-PYRROLIDINYL)METHYLAMINE
  • N-(1-ETHYL-2-PYRROLIDINYL)METHYL

Uniqueness

N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE is unique due to its specific combination of a pyrrolidine ring and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H28N2O3/c1-5-19-8-6-7-14(19)12-18-11-13-9-15(20-2)17(22-4)16(10-13)21-3/h9-10,14,18H,5-8,11-12H2,1-4H3

InChI Key

MYASWCGVHYNIQU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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